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Core Objective: This document provides a comprehensive technical overview of the circular

RNA circMYC and its multifaceted role in modulating the tumor microenvironment (TME). It

details the molecular mechanisms, key signaling pathways, and experimental methodologies

used to investigate its function, supported by quantitative data and visual diagrams.

Introduction to circMYC
Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed

loop structure, rendering them resistant to exonuclease-mediated degradation and thus more

stable than their linear counterparts. circMYC, derived from the well-known MYC proto-

oncogene, has emerged as a significant regulator in oncogenesis.[1] It is frequently

overexpressed in various malignancies, including small cell lung cancer (SCLC), cervical

cancer, and triple-negative breast cancer, where its elevated levels often correlate with poor

patient prognosis.[2][3][4] Unlike the MYC protein which primarily functions as a nuclear

transcription factor, circMYC exerts its influence through diverse mechanisms in both the

nucleus and cytoplasm, profoundly impacting the tumor microenvironment.[4][5]

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like

cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix.[6][7]

The interplay between tumor cells and the TME is critical for tumor growth, progression, and

metastasis.[6][8] circMYC has been shown to modulate key aspects of the TME, including

angiogenesis, immune evasion, and metabolic reprogramming.[4][5][9]
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Quantitative Data on circMYC Expression and
Clinical Significance
The upregulation of circMYC is a common feature across multiple cancer types, and its

expression level is often associated with key clinical parameters.
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Cancer Type Tissue/Cell Line Key Findings Reference

Small Cell Lung

Cancer (SCLC)

Tumor Tissues and

Cell Lines (DMS-53,

SHP-77)

circMYC is highly

expressed in SCLC

tissues and cells. High

expression is

associated with a poor

prognosis.

[2]

Cervical Cancer

68 pairs of Tumor and

Adjacent Normal

Tissues; Cell Lines

(SiHa, HeLa)

circMYC expression is

significantly higher in

tumor tissues.

Expression positively

correlates with cancer

staging and lymph

node metastasis.

[3]

Acute Myeloid

Leukemia (AML)

50 AML patient

specimens vs. 24

healthy donors; Cell

Lines (HL60, THP-1,

U937, KG1)

circMYC is

significantly

upregulated in PBMCs

from AML patients and

in AML cell lines

compared to normal

bone marrow stromal

cells.

[10]

Triple-Negative Breast

Cancer (TNBC)

TNBC Tissues and

Cell Lines

circMYC is remarkably

upregulated and

promotes proliferation

and invasion.

[4]

Various Cancer Cell

Lines

~1000 human cancer

cell lines

MYC mRNA and

protein levels are

significantly higher in

cell lines with circMYC

expression.

[1]
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Molecular Mechanisms of circMYC in the Tumor
Microenvironment
circMYC employs several mechanisms to influence the TME, primarily by acting as a molecular

sponge for microRNAs (miRNAs) and by interacting with RNA-binding proteins (RBPs).

A predominant function of cytoplasmic circMYC is to act as a competing endogenous RNA

(ceRNA), sequestering miRNAs and thereby preventing them from binding to their target

mRNAs. This leads to the upregulation of the target gene's expression.

In Small Cell Lung Cancer (SCLC): circMYC sponges miR-145, leading to the upregulation

of its target, Matrix Metallopeptidase 2 (MMP2). MMP2 is an enzyme that degrades the

extracellular matrix, promoting tumor cell invasion and migration.[2]

In Cervical Cancer: circMYC targets miR-577. By sponging miR-577, circMYC increases the

expression of MET, a receptor tyrosine kinase whose activation promotes cell proliferation,

metastasis, and glycolysis.[3]

In Acute Myeloid Leukemia (AML): circMYC regulates mitochondrial respiration and cell

viability by sponging miR-516a-5p, which in turn modulates the AKT3 axis.[10]

In addition to miRNA sponging, circMYC can interact directly with proteins to modulate their

function.

In Triple-Negative Breast Cancer (TNBC): In the cytoplasm, circMYC binds to the RBP HuR,

enhancing the stability of SREBP1 mRNA. In the nucleus, circMYC binds to the MYC

protein, increasing its binding to the SREBP1 promoter. Both mechanisms lead to increased

SREBP1 expression, which drives lipogenesis and promotes TNBC progression.[4]

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and

metastasis.[9] The c-MYC pathway, from which circMYC is derived, is a master regulator of

angiogenic factors.[9] c-MYC can induce the expression of Vascular Endothelial Growth Factor

(VEGF), a potent pro-angiogenic factor, and also interacts with hypoxia to further drive

angiogenesis.[9][11] By modulating MYC-related pathways, circMYC contributes to the

angiogenic switch necessary for tumor progression.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9161861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8507023/
https://www.researchgate.net/figure/CircMyc-retards-tumor-growth-A-The-flow-chart-of-establishment-of-orthotopic-tumor-model_fig7_370737040
https://pmc.ncbi.nlm.nih.gov/articles/PMC187450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC187450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC187450/
https://pubmed.ncbi.nlm.nih.gov/15374969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC187450/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b216936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The MYC pathway is known to orchestrate cancer growth and immune evasion.[5] It can

dysregulate the tumor microenvironment to suppress host immune responses.[5] MYC

activation can lead to the recruitment of immune-suppressive myeloid cells and inhibit the

function of mature dendritic cells, which are crucial for initiating an anti-tumor immune

response.[12] While direct studies on circMYC's role in immune evasion are emerging, its link

to the broader MYC signaling network suggests a significant contribution to creating an

immunosuppressive TME.

Signaling Pathways Modulated by circMYC
The following diagrams illustrate the key signaling cascades influenced by circMYC.

Cytoplasm Extracellular Matrix (ECM)
Cellular Phenotype

circMYC miR-145sponges/inhibits MMP2 mRNAinhibits translation MMP2 Proteintranslates to ECM Degradationpromotes Increased Proliferation,
Migration & Invasion

Click to download full resolution via product page

circMYC/miR-145/MMP2 signaling axis in SCLC.

Cytoplasm
Cellular Phenotype

circMYC miR-577sponges/inhibits MET mRNAinhibits translation MET Proteintranslates to Increased Proliferation,
Metastasis & Glycolysis

promotes
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circMYC/miR-577/MET signaling axis in cervical cancer.

Experimental Protocols for circMYC Investigation
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Investigating the function of circMYC involves a range of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Quantitative Reverse Transcription PCR (RT-qPCR): This is the standard method for

measuring circMYC levels.

RNA Extraction: Total RNA is isolated from tissues or cells using a TRIzol reagent according

to the manufacturer's protocol.

cDNA Synthesis: Reverse transcription is performed using a specific kit. For circRNAs,

random hexamers or specific divergent primers that span the back-splice junction are used.

qPCR: Real-time PCR is conducted using a qPCR system (e.g., ABI 7500). The expression

of circMYC is quantified using primers that specifically amplify the back-splice junction.

Normalization: The relative expression is calculated using the 2-ΔΔCt method, with a stable

housekeeping gene like GAPDH used as an internal control.[10]

Fluorescence In Situ Hybridization (FISH) and Nuclear-Cytoplasmic Fractionation: These

methods determine the location of circMYC within the cell.

FISH:

Cells are fixed, permeabilized, and hybridized with a biotin- or fluorophore-labeled probe

specific to the back-splice junction of circMYC.

Cell nuclei are counterstained with DAPI.

Images are captured using a fluorescence microscope to visualize the localization of

circMYC in the cytoplasm or nucleus.[10]

Nuclear-Cytoplasmic Fractionation:

Cells are lysed and separated into nuclear and cytoplasmic fractions using a commercial

kit.

RNA is extracted from each fraction.
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RT-qPCR is performed to quantify circMYC levels in each fraction. U6 and GAPDH are

used as nuclear and cytoplasmic markers, respectively.[2]

Dual-Luciferase Reporter Assay and RNA Pull-Down: These assays validate the direct binding

of circMYC to a specific miRNA.

Dual-Luciferase Reporter Assay:

A segment of circMYC containing the predicted miRNA binding site (wild-type, WT) and a

mutated version (MUT) are cloned into a luciferase reporter vector (e.g., pmiR-GLO).

Cells are co-transfected with the reporter vector (WT or MUT) and a mimic of the miRNA

of interest (or a negative control).

After 48 hours, luciferase activity is measured. A significant decrease in luciferase activity

in the WT group compared to the MUT and control groups confirms direct binding.[10]

RNA Pull-Down Assay:

A biotin-labeled mimic of the miRNA of interest is synthesized.

The biotinylated miRNA is incubated with cell lysates to allow for the formation of RNA-

RNA complexes.

Streptavidin-coated magnetic beads are used to pull down the biotinylated miRNA and its

bound RNAs.

The captured RNAs are eluted and analyzed by RT-qPCR to detect the enrichment of

circMYC.[2]
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confirms direct binding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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